

Sematilide's Impact on QT Interval Prolongation: A Technical Guide

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Compound of Interest

Compound Name: Sematilide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of **sematilide**, a class III antiarrhythmic agent, with a specific focus on its impact on QT interval prolongation. The information presented herein is a synthesis of findings from key preclinical and clinical studies, intended to serve as a comprehensive resource for professionals in the field of cardiac safety and drug development.

Core Mechanism of Action: Selective IKr Blockade

Sematilide exerts its primary effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr)[1][2][3][4]. This current, carried by the hERG (human Ether-a-go-go-Related Gene) channel, is crucial for phase 3 repolarization of the cardiac action potential[5][6][7]. By inhibiting IKr, **sematilide** delays ventricular repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on the surface electrocardiogram (ECG)[8][9][10]. This selective action on IKr without significant effects on other cardiac ion channels, such as sodium (INa) or calcium (ICa) channels, categorizes **sematilide** as a "pure" class III antiarrhythmic agent[4][8].

Quantitative Electrophysiological Effects of Sematilide

The following tables summarize the quantitative data from various studies, illustrating the dose- and concentration-dependent effects of **sematilide** on key electrophysiological parameters.

Table 1: In Vitro Effects of Sematilide on Cardiac Myocytes

Species	Myocyte Type	Parameter	Concentration	Effect	Reference
Rabbit	Atrial	IKr	10, 30, 100, 300 µM	Concentration-dependent inhibition (IC50 ≈ 25 µM)	[1][4]
Guinea Pig	Ventricular	APD	10 µM	Prolongation	[3]
Guinea Pig	Ventricular	APD	30 µM	20-40% prolongation at 0.2 Hz	[3]
Guinea Pig	Ventricular	IK	10 µM	Depression of delayed outward K+ current	[3]
Guinea Pig	Ventricular	IK1, ICa-L	Not specified	No significant effect	[3]

Table 2: In Vivo Effects of Sematilide in Animal Models

Species	Model	Parameter	Dosage	Effect	Reference
Rabbit	Anesthetized	APD75 (400 ms CL)	2 mg/kg bolus + 20 µg/kg/min infusion	27 ± 4% increase	[2]
Rabbit	Anesthetized	APD75 (200 ms CL)	2 mg/kg bolus + 20 µg/kg/min infusion	18 ± 4% increase	[2]
Canine	Chronic AV block	QT interval	3 and 30 mg/kg (oral)	Prolongation	[11]
Canine	Chronic AV block	Torsades de Pointes	30 mg/kg (oral)	Induced in 3 of 4 animals	[11]
Canine	Isolated, blood-perfused ventricular septum	MAP duration	10-100 µg/min (intracoronary)	Prolongation	[12]
Canine	Isolated, blood-perfused ventricular septum	Effective Refractory Period	10-100 µg/min (intracoronary)	Prolongation	[12]

Table 3: Clinical Effects of Sematilide in Humans

Patient Population	Parameter	Dosage/Concentration	Effect	Reference
Patients with ventricular arrhythmias	QT, QTc, JT, JTc intervals	133 ± 29 mg every 8 hours (oral)	8-17% increase	[8][13]
Patients with ventricular arrhythmias	Atrial Effective Refractory Period (600 ms CL)	133 ± 29 mg every 8 hours (oral)	11 ± 16% increase (238 ± 32 to 264 ± 32 ms)	[8][13]
Patients with ventricular arrhythmias	Right Ventricular Effective Refractory Period (600 ms CL)	133 ± 29 mg every 8 hours (oral)	12 ± 8% increase (252 ± 25 to 281 ± 30 ms)	[8][13]
Patients with ventricular arrhythmias	APD90 (600 ms CL)	133 ± 29 mg every 8 hours (oral)	40 ± 17 ms increase	[8][13]
Patients with nonsustained ventricular arrhythmias	QTc interval	Plasma concentrations of ~2.0 µg/ml	~25% increase	[9]
Patients with congestive heart failure	QT interval (low dose)	Not specified	5 ± 8% increase	[14]
Patients with congestive heart failure	QT interval (high dose)	Not specified	18 ± 10% increase	[14]
Patients with congestive heart failure	Corrected QT interval (low dose)	Not specified	4 ± 8% increase	[14]
Patients with congestive heart failure	Corrected QT interval (high dose)	Not specified	14 ± 10% increase	[14]

failure

dose)

Experimental Protocols

In Vitro Electrophysiology in Rabbit Atrial Myocytes

- Objective: To characterize the effects of **sematilide** on various membrane currents in single rabbit atrial myocytes[4].
- Cell Isolation: Single myocytes were isolated from the rabbit left atrium using an enzymatic dissociation method.
- Recording Technique: The whole-cell voltage-clamp technique was employed to record membrane currents.
- Experimental Procedure: **Sematilide** was applied at concentrations of 10, 30, 100, and 300 μM . The delayed rectifier K^+ current (I_{K}), Ca^{2+} -independent transient K^+ current, inward rectifier K^+ current (I_{K1}), and voltage-dependent Na^+ and Ca^{2+} currents were measured. A triangular voltage command was used to assess the characteristics of the **sematilide**-sensitive current.
- Key Findings: **Sematilide** caused a concentration-dependent inhibition of I_{K} with an IC_{50} of approximately 25 μM , and selectively blocked the rapidly activating component of the delayed rectifier K^+ current[4]. Other measured currents were not significantly affected[4].

In Vivo Electrophysiology in a Canine Model of Chronic Atrioventricular (AV) Block

- Objective: To compare the proarrhythmic potential of **sematilide** with amiodarone[11].
- Animal Model: A canine model of chronic atrioventricular block was used.
- Drug Administration: **Sematilide** (3 and 30 mg/kg) or amiodarone was administered orally to conscious dogs.
- Monitoring: Continuous ECG monitoring was performed to assess the QT interval and the occurrence of ventricular arrhythmias.

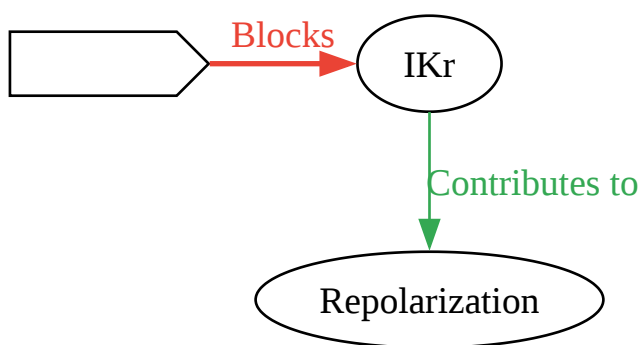
- Key Findings: Both drugs prolonged the QT interval, with a faster onset for **sematilide**. The high dose of **sematilide** induced Torsades de Pointes (TdP) in 75% of the animals, leading to death, highlighting its proarrhythmic potential at higher exposures[11].

Clinical Electrophysiology Study in Patients with Ventricular Arrhythmias

- Objective: To determine the antiarrhythmic and electrophysiologic profile of **sematilide** in patients with clinical ventricular arrhythmias[8][13].
- Patient Population: 27 patients with clinical ventricular arrhythmias and inducible sustained ventricular tachycardia.
- Study Design: Patients were treated with oral **sematilide** (mean dose of 133 ± 29 mg every 8 hours). Electrophysiologic studies and 24-hour ambulatory ECG monitoring were performed before and after treatment.
- Measurements: Baseline sinus cycle length, QT, QTc, JT, and JTc intervals, PR and QRS intervals, atrial and ventricular effective refractory periods (AERP and VERP), and right ventricular monophasic action potential duration (APD90) at various pacing cycle lengths were measured.
- Key Findings: **Sematilide** significantly increased QT, QTc, JT, and JTc intervals, as well as AERP and VERP[8][13]. The prolongation of APD90 exhibited reverse frequency-dependence, being more pronounced at longer cycle lengths[8][13].

Visualizations

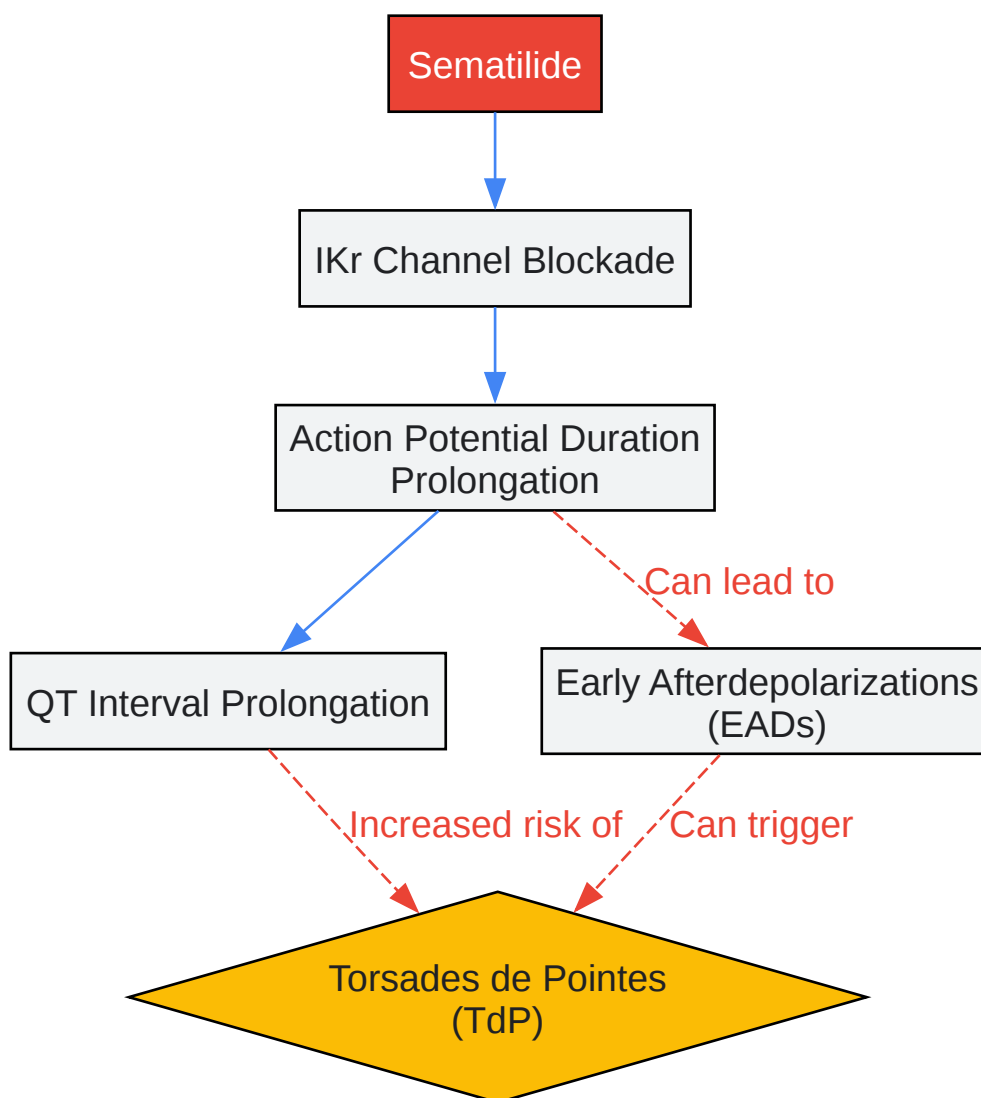
Signaling Pathway of Sematilide-Induced QT Prolongation



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Caption: Workflow for in vivo assessment of **sematilide**'s electrophysiological effects.

Logical Relationship of Sematilide's Effects Leading to Proarrhythmia



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Caption: Logical cascade from **sematilide** administration to potential proarrhythmia.

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